

Application Notes and Protocols for Testing (Rac)-PD 135390 Efficacy

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Compound of Interest

Compound Name: (Rac)-PD 135390

Cat. No.: B15563608

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-PD 135390 is a cholecystokinin 2 (CCK2) receptor antagonist. The CCK2 receptor, also known as the gastrin receptor, is a G protein-coupled receptor (GPCR) predominantly found in the central nervous system and the gastrointestinal tract. Its activation by endogenous ligands such as cholecystokinin (CCK) and gastrin has been implicated in various physiological processes, including anxiety, gastric acid secretion, and cell proliferation. Consequently, antagonists of the CCK2 receptor are of significant interest for therapeutic applications, including in oncology and neurology. These application notes provide a comprehensive guide to selecting appropriate cell lines and detailed protocols for evaluating the efficacy of **(Rac)-PD 135390**.

Recommended Cell Lines for Efficacy Testing

The selection of an appropriate cell line is critical for the accurate assessment of **(Rac)-PD 135390** efficacy. The ideal cell line should exhibit stable and high-level expression of the human CCK2 receptor. Based on a review of available models, the following cell lines are recommended:

- **A431-CCK2R:** A human epidermoid carcinoma cell line engineered to stably overexpress the human CCK2 receptor. This cell line is a robust model for studying CCK2R-mediated signaling and for evaluating the binding and functional activity of receptor antagonists.

- NCM356-CCK2R: A non-tumorigenic human colonic epithelial cell line that has been transduced to express the CCK2 receptor. This cell line is particularly useful for investigating the role of CCK2R in cellular transformation and proliferation.

Data Presentation: Efficacy of CCK2R Antagonists

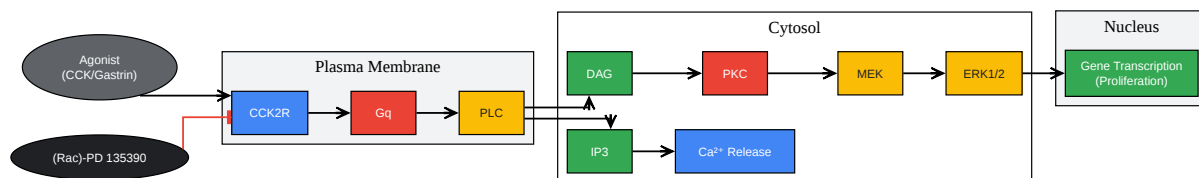
While specific binding affinity data for **(Rac)-PD 135390** is not readily available in the public domain, the following table presents data for structurally related dipeptoid CCK2 receptor antagonists, PD 134308 and PD 135158, to provide a reference for expected potency. It is important to note that the racemic nature of **(Rac)-PD 135390** may result in different binding affinities compared to its individual stereoisomers.

Compound	Cell Line/Tissue	Assay Type	Measured Value (IC50/Ki)
PD 134308	Rat stomach ECL cells	Pancreastatin secretion inhibition	145 nM (IC50)
PD 135158	Rat stomach ECL cells	Pancreastatin secretion inhibition	76 nM (IC50)

Note: The above data should be used as a reference. It is highly recommended that researchers determine the specific IC50 and Ki values for **(Rac)-PD 135390** in their chosen cell line.

Signaling Pathway

The CCK2 receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein. Upon agonist binding, this initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Downstream of these events, the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, can be activated, ultimately influencing gene expression and promoting cell proliferation.

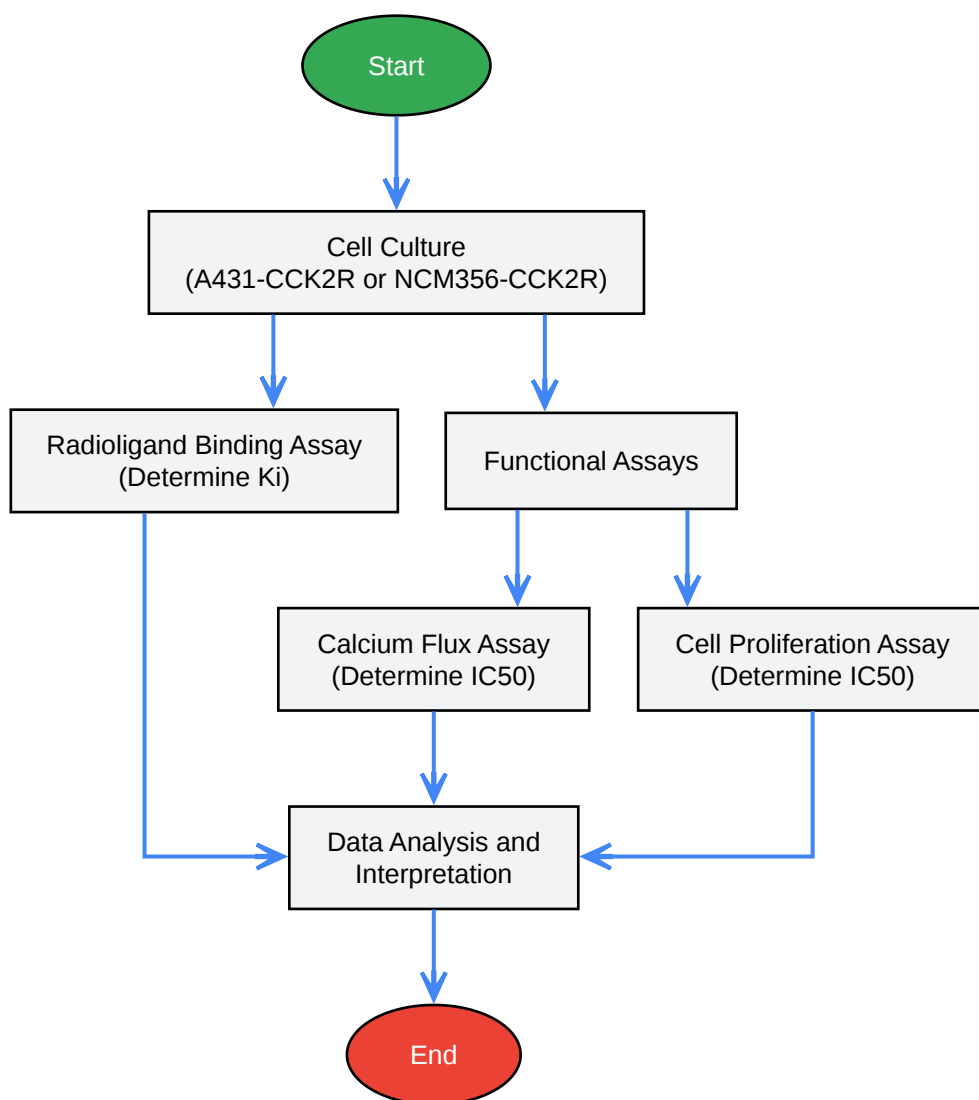


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CCK2 Receptor Signaling Pathway

Experimental Workflow

The following diagram outlines the general workflow for evaluating the efficacy of **(Rac)-PD 135390**.



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General Experimental Workflow

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of **(Rac)-PD 135390** for the human CCK2 receptor.

Materials:

- A431-CCK2R or NCM356-CCK2R cells

- Cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
- Radioligand (e.g., [125I]-Gastrin or [3H]-L-365,260)
- **(Rac)-PD 135390**
- Non-specific binding control (e.g., high concentration of unlabeled gastrin)
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA)
- Scintillation cocktail
- Glass fiber filters
- Filtration apparatus
- Scintillation counter

Protocol:

- Membrane Preparation:
 - Culture A431-CCK2R or NCM356-CCK2R cells to confluency.
 - Harvest cells and wash with ice-cold PBS.
 - Homogenize cells in membrane preparation buffer and centrifuge to pellet the membranes.
 - Wash the membrane pellet and resuspend in binding buffer.
 - Determine the protein concentration of the membrane preparation.
- Competition Binding Assay:
 - In a 96-well plate, add a constant concentration of radioligand to each well.

- Add increasing concentrations of **(Rac)-PD 135390** to the wells.
- For non-specific binding, add a high concentration of unlabeled gastrin.
- Add the membrane preparation to each well to initiate the binding reaction.
- Incubate at room temperature for a predetermined time to reach equilibrium.
- Filtration and Counting:
 - Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
 - Wash the filters with ice-cold binding buffer to remove unbound radioligand.
 - Place the filters in scintillation vials with scintillation cocktail.
 - Measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of specific binding at each concentration of **(Rac)-PD 135390**.
 - Plot the percentage of specific binding against the log concentration of **(Rac)-PD 135390**.
 - Determine the IC₅₀ value from the resulting sigmoidal curve.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Calcium Flux Assay

Objective: To determine the functional potency (IC₅₀) of **(Rac)-PD 135390** in inhibiting agonist-induced intracellular calcium mobilization.

Materials:

- A431-CCK2R or NCM356-CCK2R cells

- Cell culture medium
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
- CCK-8 or Gastrin (agonist)
- **(Rac)-PD 135390**
- Fluorescence plate reader with kinetic reading capabilities

Protocol:

- Cell Plating:
 - Seed A431-CCK2R or NCM356-CCK2R cells into a 96-well black-walled, clear-bottom plate and culture overnight.
- Dye Loading:
 - Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.
 - Remove the culture medium from the cells and add the dye loading solution.
 - Incubate the plate at 37°C for 1 hour in the dark.
- Compound Addition and Measurement:
 - Wash the cells with HBSS to remove excess dye.
 - Add varying concentrations of **(Rac)-PD 135390** to the wells and incubate for a specified period.
 - Place the plate in the fluorescence plate reader.
 - Establish a baseline fluorescence reading.

- Add a fixed concentration of the agonist (CCK-8 or Gastrin) to all wells simultaneously using the instrument's injection system.
- Immediately begin kinetic measurement of fluorescence intensity over time.
- Data Analysis:
 - Determine the peak fluorescence response for each well.
 - Normalize the data to the response of the agonist alone.
 - Plot the normalized response against the log concentration of **(Rac)-PD 135390**.
 - Determine the IC₅₀ value from the resulting dose-response curve.

Cell Proliferation Assay

Objective: To assess the effect of **(Rac)-PD 135390** on agonist-induced cell proliferation.

Materials:

- NCM356-CCK2R cells (recommended due to their non-tumorigenic background)
- Cell culture medium (serum-free or low-serum for assay)
- CCK-8 or Gastrin (agonist)
- **(Rac)-PD 135390**
- Cell proliferation reagent (e.g., Cell Counting Kit-8 (CCK-8), MTS, or BrdU)
- Microplate reader

Protocol:

- Cell Seeding:
 - Seed NCM356-CCK2R cells in a 96-well plate in their regular growth medium and allow them to attach overnight.

- Serum Starvation and Treatment:
 - Replace the growth medium with serum-free or low-serum medium and incubate for 24 hours to synchronize the cells.
 - Add varying concentrations of **(Rac)-PD 135390** to the wells.
 - After a short pre-incubation with the antagonist, add the agonist (CCK-8 or Gastrin) to the appropriate wells. Include controls for basal proliferation (no agonist) and maximal proliferation (agonist alone).
- Incubation:
 - Incubate the plate for 48-72 hours to allow for cell proliferation.
- Proliferation Measurement:
 - Add the cell proliferation reagent (e.g., CCK-8) to each well according to the manufacturer's instructions.
 - Incubate for the recommended time.
 - Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance.
 - Calculate the percentage of inhibition of agonist-induced proliferation for each concentration of **(Rac)-PD 135390**.
 - Plot the percentage of inhibition against the log concentration of **(Rac)-PD 135390**.
 - Determine the IC50 value from the resulting dose-response curve.
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